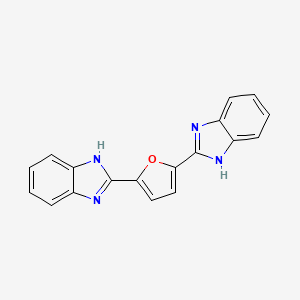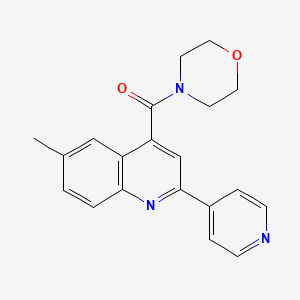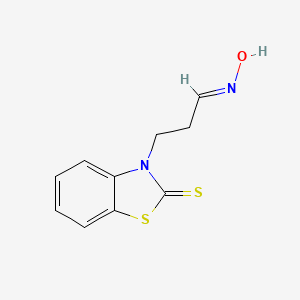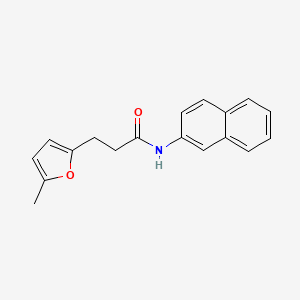
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as AMCA (abbreviated form), is a synthetic compound that belongs to the family of chromene derivatives. AMCA has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and survival. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by suppressing the activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). It also inhibits the production of prostaglandin E2 (PGE2) by suppressing the activity of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages as a research tool, including its synthetic accessibility, high purity, and stability. It also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential area of investigation is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of research is the elucidation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, the potential use of this compound as a diagnostic tool for cancer and neurodegenerative disorders warrants further investigation.
Métodos De Síntesis
The synthesis of 8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 2-hydroxybenzaldehyde and N-(2-methoxyphenyl)glycine methyl ester in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for 24 hours, followed by purification through column chromatography to obtain the pure this compound compound.
Aplicaciones Científicas De Investigación
8-allyl-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-7-13-8-6-9-14-12-15(20(23)25-18(13)14)19(22)21-16-10-4-5-11-17(16)24-2/h3-6,8-12H,1,7H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQQOCOUBSVVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

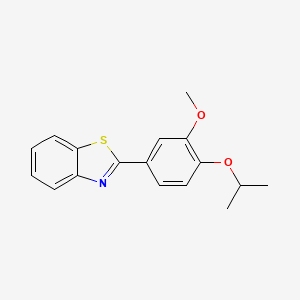
![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)

![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)

